N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide
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Overview
Description
N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide is a complex organic compound that features a variety of functional groups, including indole, thiazolidine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring, and finally the acetamide group. Common reagents used in these steps include acylating agents, thionating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thioxo group may yield sulfoxides, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on the compound’s interaction with biological macromolecules and its potential as a drug candidate.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, thiazolidine derivatives, and acetamide derivatives. Examples include:
- Indole-3-acetic acid
- Thiazolidine-2,4-dione
- N-Phenylacetamide
Uniqueness
What sets N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide apart is its combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N3O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C25H23N3O4S2/c1-15-7-2-4-10-18(15)26-20(29)14-27-19-11-5-3-9-17(19)21(23(27)30)22-24(31)28(25(33)34-22)13-16-8-6-12-32-16/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,26,29)/b22-21- |
InChI Key |
VFMNQELXADUHKX-DQRAZIAOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O |
Origin of Product |
United States |
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